4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.
Scientific Research Applications
4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The difluoromethoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and selectivity. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole
- 4-(Difluoromethoxy)benzaldehyde
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
Uniqueness
Compared to similar compounds, 4-BENZYL-5-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and ethoxyphenyl groups enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-benzyl-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-2-24-15-10-13(8-9-14(15)25-17(19)20)16-21-22-18(26)23(16)11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYABSRCWAIPKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=S)N2CC3=CC=CC=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.